4-Amino-5-nitropyrimidine-2-thiol
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Overview
Description
4-Amino-5-nitropyrimidine-2-thiol is a heterocyclic compound with the molecular formula C₄H₄N₄O₂S. It is a derivative of pyrimidine, characterized by the presence of an amino group at the fourth position, a nitro group at the fifth position, and a thiol group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-nitropyrimidine-2-thiol typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, benzylidene acetones and ammonium thiocyanates can be used as starting materials, undergoing several steps such as ring closure, aromatization, and S-methylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and specific solvents to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-nitropyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Diaminopyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-Amino-5-nitropyrimidine-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-Amino-5-nitropyrimidine-2-thiol varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. For instance, its anti-inflammatory effects are attributed to the inhibition of inflammatory mediators like prostaglandins and cytokines . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
2-Aminopyrimidine: Lacks the nitro and thiol groups, making it less reactive in certain chemical reactions.
5-Nitropyrimidine-2-thiol: Similar structure but lacks the amino group, affecting its biological activity.
4-Amino-2-thiopyrimidine: Lacks the nitro group, which influences its chemical reactivity and applications
Uniqueness: 4-Amino-5-nitropyrimidine-2-thiol is unique due to the presence of all three functional groups (amino, nitro, and thiol), which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
6-amino-5-nitro-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O2S/c5-3-2(8(9)10)1-6-4(11)7-3/h1H,(H3,5,6,7,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBDTVFGNPAKFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)NC(=C1[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392755 |
Source
|
Record name | ST50769663 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6266-15-5 |
Source
|
Record name | NSC32810 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32810 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST50769663 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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